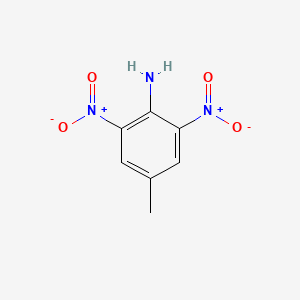
2,6-二硝基-4-甲基苯胺
描述
Synthesis Analysis
The synthesis of 2,6-dinitro-4-methylaniline and related compounds involves several chemical reactions, including nitration, acetylation, and selective reaction conditions to obtain the desired product. For instance, a study on the synthesis technique of 2-methyl-6-nitroaniline reported improvements by detaching acetylation and nitration into two parts, resulting in better control over reaction temperatures and higher yields and purity (Sun Cheng-hui, 2009).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial techniques in analyzing the molecular structure of 2,6-dinitro-4-methylaniline. A study on the crystal structure of 2,6-dinitroaniline, for instance, provides insights into the effects of substituents on ring bond angles, offering a comparison with other isomers like 2,4-dinitroaniline (L. Párkányi & A. Kălmăn, 1984).
Chemical Reactions and Properties
2,6-Dinitro-4-methylaniline participates in various chemical reactions, displaying specific behaviors in nucleophilic aromatic substitutions and interactions with other chemical species. Research on the stabilities of Meisenheimer complexes, for example, discusses the ionization and base addition reactions of dinitroanilines, including 2,6-dinitroaniline, in different solvent mixtures (M. R. Crampton & P. Wilson, 1980).
Physical Properties Analysis
The physical properties of 2,6-dinitro-4-methylaniline, such as thermal stability, melting point, and solubility, are influenced by its molecular structure and substituents. Studies on related compounds, like the energetic properties of nitrophenols, provide comparative data on the stability and sensitivity of these compounds toward impact and friction (T. Klapötke et al., 2015).
Chemical Properties Analysis
The chemical properties of 2,6-dinitro-4-methylaniline, including its reactivity, acidity, and interactions with other chemical entities, are of significant interest. For instance, studies on the NMR and FTIR of dinitroanilines discuss the relationships between chemical shifts, acidity, and the molecular structure of these compounds, providing insight into their chemical behavior (B. Gierczyk et al., 2000).
科学研究应用
光合作用和呼吸的抑制
2,6-二硝基-4-甲基苯胺作为一类取代的2,6-二硝基苯胺除草剂,已被研究其对叶绿体和线粒体活性的影响。研究表明,这些化合物可以抑制叶绿体中的光还原和耦联的光磷酸化,影响光合作用。它们还抑制线粒体中的磷酸化电子传递,影响呼吸。这种抑制表明,如果这些化合物在体内分配到细胞器中,可能会对植物生理产生显著影响,潜在地导致它们的植物毒性(Moreland, Farmer, & Hussey, 1972)。
除草剂作用方式和植物毒性
关于二硝基苯胺除草剂(包括2,6-二硝基-4-甲基苯胺)作用方式的研究表明,它们并不直接抑制种子发芽,而是影响侧根发育并导致根尖肿胀。这被归因于细胞分裂期间纺锤微管的破坏。这些化合物还影响植物的顶部生长,导致矮化和颜色变化。对这些除草剂对植物碳水化合物、脂质和氮化合物的影响,以及它们与DNA和RNA的相互作用的洞察已经进行探讨,尽管确切的机制尚未完全理解(Parka & Soper, 1977)。
植物毒性和抗有丝分裂活性的筛选
涉及对新的2,6-二硝基苯胺衍生物(包括2,6-二硝基-4-甲基苯胺)进行筛选的研究已经进行,以评估它们的植物毒性和抗有丝分裂活性。这些研究利用Allium试验等测试来观察有丝分裂指数的变化以及这些化合物作为除草剂的潜力(Ozheredov et al., 2009)。
微生物代谢和环境影响
已经研究了2,6-二硝基-4-甲基苯胺的微生物代谢,以了解其在环境中的命运。该领域的研究重点是微生物如曲霉和镰刀菌如何代谢这些化合物,影响它们在生态系统中的持久性和影响(Laanio, Kearney, & Kaufman, 1973)。
光催化降解
已经进行了关于二硝基苯胺化合物(包括2,6-二硝基-4-甲基苯胺)的光催化降解研究,以探索它们在水中降解的方法。这项研究对于了解如何减轻这些除草剂对环境的影响至关重要(Schmidt & Butte, 1999)。
合成和化学性质
还进行了关于2,6-二硝基-4-甲基苯胺衍生物合成的研究,探索用于生产这些化合物的各种化学过程和条件。这项研究对于开发新的除草剂并了解这些物质的化学性质至关重要(Kou Xiao-yan, 2011)。
未来方向
: Goettler, P. E., & Hamaker, C. G. (2022). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Journal of Chemical Crystallography, 52(1), 251–259. Link : Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Springer. PDF : 2,6-Dinitro-4-methylaniline. ChemSpider. Link
属性
IUPAC Name |
4-methyl-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOPNRPJGZXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213726 | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitro-4-methylaniline | |
CAS RN |
6393-42-6 | |
| Record name | 4-Methyl-2,6-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006393426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dinitro-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QND65LK8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





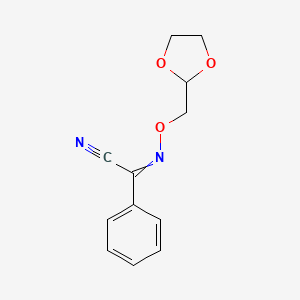
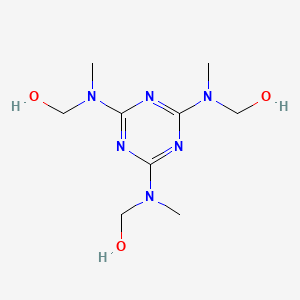



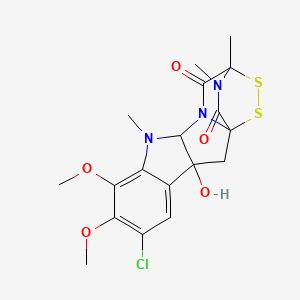



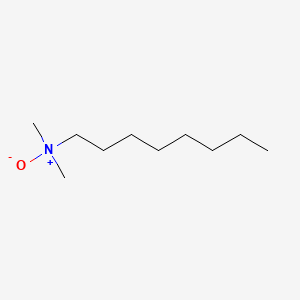
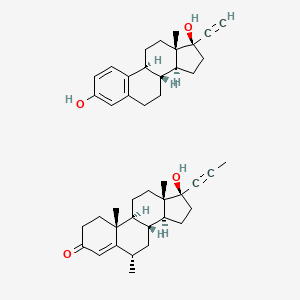
![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)